Sodium bitartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

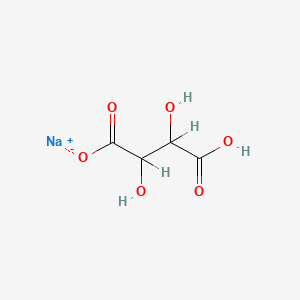

Properties

Molecular Formula |

C4H5NaO6 |

|---|---|

Molecular Weight |

172.07 g/mol |

IUPAC Name |

sodium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |

InChI Key |

NKAAEMMYHLFEFN-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

physical_description |

White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profiling of Sodium Bitartrate in Polar Solvents

Topic: Sodium Bitartrate Solubility in Water vs. Ethanol at 25°C Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound monohydrate (

This solubility gradient is not merely a physical property but a functional lever in separation science. It forms the basis for antisolvent crystallization , a critical unit operation in pharmaceutical purification where ethanol is introduced to aqueous solutions to drive controlled precipitation of the tartrate salt.

Physicochemical Fundamentals

To manipulate this compound effectively, one must understand the thermodynamic drivers governing its dissolution.

Molecular Architecture

This compound is an acid salt of tartaric acid.[2] It exists primarily as a monohydrate in the solid state.

-

Cation: Sodium (

) – High charge density, hard Lewis acid. -

Anion: Hydrogen tartrate (

) – Amphiprotic, capable of hydrogen bonding. -

Lattice Energy: The ionic lattice is stabilized by electrostatic forces between

and the carboxylate group, alongside an extensive hydrogen bonding network involving the hydroxyl groups and crystal water.

Solvent-Solute Interaction Mechanisms

The disparity in solubility is governed by the dielectric constant (

| Parameter | Water ( | Ethanol ( | Impact on NaBitartrate |

| Dielectric Constant ( | 78.4 | 24.5 | Water effectively shields electrostatic attraction between |

| Dipole Moment | 1.85 D | 1.69 D | Water forms a strong hydration shell (solvation) around the sodium ion ( |

| Proticity | High | Moderate | Water participates in H-bonding with both the carboxylate and hydroxyl moieties of the tartrate. |

Quantitative Solubility Data (25°C)

The following data aggregates standard pharmacopeial and experimental values.

Table 1: Solubility Profile at Standard Ambient Temperature (25°C)

| Solvent | Solubility Expression | Approx.[3][4][5][6][7] Concentration (g/L) | Molarity (M) | Classification (USP) |

| Water | 1 part in 9 parts | Freely Soluble / Soluble | ||

| Ethanol (95%) | Practically Insoluble | Insoluble | ||

| Boiling Water | 1 part in 1.8 parts | Very Soluble |

Critical Insight: The solubility in water increases nearly 5-fold from 25°C to 100°C, making cooling crystallization highly effective. However, the addition of ethanol at 25°C induces immediate supersaturation, a mechanism often preferred for heat-sensitive APIs.

Experimental Protocol: Gravimetric Determination

Objective: To determine the precise saturation solubility of this compound in water at 25°C with high reproducibility.

The "Self-Validating" Workflow

This protocol includes checkpoints to ensure equilibrium is reached, preventing common errors like supersaturation or undissolved micro-particulates.

Materials

-

This compound Monohydrate (ACS Reagent Grade, >99%).

-

Milli-Q Water (18.2 MΩ·cm).

-

Syringe Filters (0.45 µm PVDF or PTFE).

-

Temperature-controlled orbital shaker.

Step-by-Step Methodology

-

Supersaturation Initiation: Add excess this compound (

) to -

Equilibration: Agitate at

for 24 hours.-

Validation Check: Measure the refractive index or conductivity of the supernatant at 24h and 26h. If values differ by

, equilibrium is confirmed.

-

-

Isothermal Filtration: Pre-warm the syringe and filter to 25°C to prevent precipitation during filtration. Filter

of the supernatant into a pre-weighed weighing boat. -

Gravimetric Analysis:

-

Weigh the wet solution (

). -

Evaporate solvent at

until constant mass is achieved (

-

-

Calculation:

Visualization of Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the experiment.

Figure 1: Gravimetric solubility determination workflow with stability validation checkpoint.

Application: Antisolvent Crystallization Mechanism

The insolubility of this compound in ethanol is exploited in antisolvent crystallization . When ethanol is added to a saturated aqueous solution of this compound, the bulk dielectric constant of the mixture drops. This increases the attraction between

Mechanism of Action

-

Solvation Shell Disruption: Ethanol molecules compete for water molecules, dehydrating the sodium ions.

-

Supersaturation Generation: The solubility limit (

) drops below the actual concentration ( -

Nucleation: High local supersaturation triggers rapid nucleation of this compound crystals.

Visualization of Antisolvent Effect

Figure 2: Thermodynamic mechanism of ethanol-induced precipitation of this compound.

References

-

ChemicalBook. (2024). This compound Properties and Solubility Data. Retrieved from

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). This compound Monohydrate Specification Sheet. Retrieved from

-

NIST. (2024). IUPAC-NIST Solubility Data Series. Retrieved from

-

ChemBK. (2024). This compound Physical Properties. Retrieved from

Sources

Methodological & Application

sodium bitartrate buffer preparation protocol pH 3.0-5.0

Application Note: Precision Preparation of Sodium Bitartrate Buffers Subtitle: Optimization for pH 3.0–5.0 Applications in HPLC and Dissolution Testing

Introduction & Scientific Rationale

This compound buffers are critical tools in pharmaceutical analysis, particularly for the separation of chiral compounds and the dissolution testing of weak bases. Unlike simple monoprotic buffers, the tartrate system is derived from L-(+)-tartaric acid , a diprotic species with two dissociation constants (

The pH range of 3.0 to 5.0 is unique because it spans the "saddle point" between the first and second dissociation steps.

-

At pH 3.0: The system is transitioning from the fully protonated acid (

) to the mono-anion ( -

At pH 3.7: The system is in a region of lower buffering capacity (the "valley" between pKas).

-

At pH 4.4: The system is at maximum buffering capacity for the second equilibrium (

).[1]

The Solubility Trap: A common failure mode in this protocol is the precipitation of the bitartrate species. While this compound is moderately soluble (~1 g/9 mL), it is significantly less soluble than disodium tartrate.[1] Furthermore, the accidental introduction of potassium ions (e.g., from pH electrodes or glassware residue) can cause the immediate precipitation of Potassium Bitartrate (Cream of Tartar), which is highly insoluble.[1]

Materials & Equipment

Reagents:

-

L-(+)-Tartaric Acid (ACS Reagent,

99.5%).[1] Note: Use the natural L-isomer unless D-isomer is specifically required for chiral selection.[1] -

Sodium Hydroxide (NaOH) (5 M or 10 M solution, prepared from pellets to minimize carbonate).

-

Disodium Tartrate Dihydrate (Alternative to NaOH for ionic strength control).

-

Water: Type I (Ultrapure, 18.2 M

cm).

Equipment:

-

Calibrated pH Meter (3-point calibration: pH 1.68, 4.01, 7.00).

-

Magnetic Stirrer with heating capability (optional, see Protocol).

-

0.22

m Nylon or PVDF Membrane Filters (Tartrates are prone to microbial growth; filtration is mandatory).[1]

Theoretical Basis: The Species Distribution

To understand the buffer composition, we must visualize the diprotic equilibrium.[1]

Figure 1: Dissociation steps of Tartaric Acid.[1] The target range relies heavily on the amphoteric Bitartrate ion (

Protocol A: The "In-Situ" Titration Method (Recommended)

This method is preferred for HPLC as it minimizes the risk of weighing errors and ensures the exact pH is reached without changing the counter-ion concentration significantly.

Target: 50 mM this compound Buffer Volume: 1.0 Liter

Step-by-Step Procedure:

-

Dissolution:

-

Weigh 7.50 g of L-(+)-Tartaric Acid (MW: 150.09 g/mol ).[1]

-

Transfer to a 1 L beaker.

-

Add approximately 800 mL of Type I Water.

-

Stir until completely dissolved. Note: Tartaric acid dissolves endothermically; slight warming (max 30°C) speeds this up, but return to room temperature before pH adjustment.

-

-

Initial Adjustment (The "Rough" Phase):

-

Place the beaker on a magnetic stirrer with a pH probe immersed.

-

Slowly add 5 M NaOH (or 10 M NaOH) dropwise.[1]

-

Observation: As pH rises from ~2.0 to 3.0, you are converting

.[1] -

Critical Check: Ensure the solution remains clear. If turbidity appears, you may have exceeded the solubility limit locally; increase stirring speed.[1]

-

-

Fine Tuning (The "Precision" Phase):

-

Final Dilution:

-

Transfer the solution to a 1 L volumetric flask.

-

Dilute to the mark with Type I Water.

-

Invert 10 times to mix.

-

-

Filtration:

Protocol B: The Henderson-Hasselbalch Mix (For Precise Ionic Strength)

Use this method when the exact ratio of salt-to-acid is required for thermodynamic consistency (e.g., dissolution media).[1]

Formula:

Reference Table: Mixing Ratios for 50 mM Total Tartrate

| Target pH | Dominant pKa | Acid Component | Base Component | Ratio (Acid:Base) |

| 3.0 | Tartaric Acid | Disodium Tartrate | ~ 50 : 50 | |

| 3.6 | Valley | Tartaric Acid | Disodium Tartrate | ~ 20 : 80 |

| 4.0 | Na-Bitartrate | Disodium Tartrate | ~ 70 : 30 | |

| 4.4 | Na-Bitartrate | Disodium Tartrate | ~ 50 : 50 |

-

Note: For pH > 4.0, it is often easier to treat the system as Bitartrate (

) + Tartrate (

Workflow:

-

Prepare Stock Solution A : 50 mM Tartaric Acid (7.50 g/L).

-

Prepare Stock Solution B : 50 mM Disodium Tartrate Dihydrate (11.50 g/L).

-

Mix A and B while monitoring pH until the target is reached.

Troubleshooting & Optimization Logic

Figure 2: Diagnostic decision tree for common tartrate buffer failures.

Critical Physicochemical Data

| Parameter | Value | Notes |

| UV Cutoff | ~215 nm | High background absorbance below 220 nm.[1][2] |

| pKa Values (25°C) | 2.98 / 4.34 | Effective buffering ranges: 2.5–3.4 and 3.9–4.[1]8. |

| Solubility (Na-Bitartrate) | ~ 10% (w/v) | Avoid stock solutions > 0.5 M. |

| Stability | Low | Must be refrigerated or used within 24h (bacterial food source).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23684900, this compound.[1] Retrieved from [Link][1]

-

USP-NF (United States Pharmacopeia). Reagents, Indicators and Solutions: Sodium Tartrate TS. USP 43-NF 38.[1]

-

Shimadzu Corporation. Preparation of Buffer Solutions for HPLC. Retrieved from [Link]

-

Reach Devices. Biological Buffers pKa Calculation and Temperature Dependence. Retrieved from [Link][1]

-

Kromasil. Mobile Phase UV Cut-off Values. Retrieved from [Link]

Sources

Application Note: Diastereomeric Salt Resolution via Bitartrate Formation

This Application Note is structured to guide drug development professionals through the optical resolution of racemic amines using bitartrate salt formation. While "Sodium Bitartrate" is the specific salt requested, in pharmaceutical contexts, this often refers to the formation of the hydrogen tartrate (bitartrate) anion

This guide addresses the resolution of a Racemic Basic API (Amine) via the formation of diastereomeric bitartrate salts.

Abstract & Scope

Optical resolution via diastereomeric salt formation remains the most scalable and cost-effective method for enantioseparation in early-phase drug development and manufacturing. Despite advances in chiral chromatography (SFC/HPLC), "Classical Resolution" is preferred for multi-kilogram scales due to its robust thermodynamics.

This protocol details the resolution of a racemic amine (

Theoretical Basis: The "Pasteur" Principle

The success of this protocol depends on the lattice energy of the crystalline solid.

-

The Species: We target the Bitartrate (acid salt) rather than the Tartrate (neutral salt). The bitartrate anion

retains one carboxylic acid proton, creating a supramolecular hydrogen-bonding network that often crystallizes with higher selectivity than the neutral dicarboxylate. -

The Mechanism:

-

Formation: The racemic base reacts with the resolving agent (chiral acid) in a solvent.[1]

-

Discrimination: One diastereomer (the "Less Soluble Diastereomer" or LSD ) crystallizes preferentially upon cooling.

-

Amplification: The optical purity (diastereomeric excess, de) is amplified via recrystallization.

-

Critical Insight: The "Pope-Peachy" method (Method of Half-Quantities) is often cited in this context. It involves using 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).[2] This forces the "More Soluble Diastereomer" (MSD) to remain in solution as the highly soluble chloride salt, improving the yield of the precipitating LSD bitartrate salt [1].

Pre-Formulation: Solvent Screening

Before scale-up, a "Parallel Screen" is required to identify the optimal solvent system.

Materials:

-

L-(+)-Tartaric Acid (Resolving Agent)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water, Acetone, Acetonitrile (MeCN).

Screening Protocol:

-

Prepare 10 vials. Add 100 mg of Racemic Amine to each.

-

Add 1.0 molar equivalent of L-(+)-Tartaric Acid. (Targeting the Bitartrate salt:

). -

Add 10 volumes (1 mL) of different solvents/mixtures to the vials.

-

Heat to boiling (or

) to dissolve. If solids persist, add solvent in 0.5 mL increments until dissolved. -

Cool slowly to Room Temperature (RT) over 4 hours.

-

Observation:

-

Precipitate: Harvest and analyze Chiral Purity (HPLC).

-

No Precipitate: Solution is too dilute or salt is too soluble. (Try anti-solvent addition).

-

Oil/Gel: "Oiling out" indicates impurities or poor crystal lattice formation. (Try seeding).

-

Data Presentation: Solvent Selection Matrix

| Solvent System | Solubility (Hot) | Crystal Habit | Yield (%) | Enantiomeric Excess (% ee) | Decision |

| MeOH | High | None (Soluble) | N/A | N/A | Discard |

| EtOH (Abs) | Moderate | Needles | 35% | 82% | Primary Candidate |

| Water | Very High | Oil | N/A | N/A | Discard |

| Acetone/H2O (9:1) | Low | Prisms | 42% | 65% | Optimization Candidate |

| IPA | Low | Amorphous | 80% | 10% | Non-selective |

Detailed Protocol: Scale-Up Resolution

Target: Preparation of

Phase 1: Salt Formation & Crystallization

-

Dissolution:

-

Charge 10.0 g (X mmol) of Racemic Amine into a 250 mL round-bottom flask.

-

Add 100 mL of Ethanol (Absolute) (based on screening results).

-

Heat to 60°C.

-

-

Addition of Resolving Agent:

-

Option A (Standard): Add X mmol (1.0 eq) of solid L-(+)-Tartaric Acid.

-

Option B (this compound Method): If the amine is unstable in acid, use Monosodium Tartrate (1.0 eq) in aqueous methanol. Note: This often requires the amine to be a stronger base than the tartrate anion.

-

Stir at 70°C (Reflux) for 30 minutes until a clear homogeneous solution is obtained.

-

-

Nucleation & Cooling (The Critical Ramp):

-

Turn off the heat source. Allow the flask to cool to ambient temperature slowly (approx. 10°C/hour).

-

Seeding: At approx. 50°C (metastable zone), add a few seed crystals of pure diastereomer (if available from screening).

-

Stir at ambient temperature for 4–12 hours.

-

-

Filtration:

-

Filter the white crystalline solid via vacuum filtration (Buchner funnel).

-

Wash the cake with 10 mL of cold Ethanol.

-

Do not discard the mother liquor (contains the S-enantiomer).

-

Phase 2: Purification (Recrystallization)

The initial salt ("First Crop") typically has an ee of 60–85%. To reach drug-grade purity (>99% ee), recrystallization is mandatory.

-

Suspend the First Crop wet cake in minimal boiling Ethanol (approx. 5–7 volumes).

-

Heat to reflux until dissolved.

-

Cool slowly to RT.

-

Filter and dry.

-

QC Check: Analyze a small sample via Chiral HPLC. If ee < 98%, repeat Phase 2.

Phase 3: The "Salt Break" (Liberation of Free Base)

To recover the enantiopure amine for downstream chemistry:

-

Suspend the purified diastereomeric salt in Water (10 volumes) and Dichloromethane (DCM) (10 volumes).

-

Cool to 0–5°C.

-

Slowly add 2M NaOH (or

) until the aqueous layer pH > 12. -

Separate the layers. Extract the aqueous layer 2x with DCM.

-

Combine organic layers, dry over

, and concentrate in vacuo.

Process Visualization (Workflow)

Figure 1: Decision tree for the optical resolution of racemic amines via bitartrate salt formation.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | The salt separates as a liquid phase before crystallizing. | 1. Use a lower concentration.2. Change solvent (add less polar co-solvent).3. Vigorous stirring during cooling.4. Seed at the cloud point. |

| Low Yield | Salt is too soluble in the chosen solvent. | 1. Cool to lower temperature (0°C).2. Use the Pope-Peachy Method (0.5 eq Tartaric Acid + 0.5 eq HCl) to drive precipitation of the bitartrate while keeping the antipode in solution as the chloride [2]. |

| Low Optical Purity | "Entrainment" or occlusion of the wrong diastereomer. | 1. Slower cooling rate.2.[9] Digest the crystals (heat to near reflux, then cool) without fully dissolving.3. Recrystallize. |

| No Precipitation | Supersaturation not reached. | 1. Evaporate solvent.2. Add anti-solvent (e.g., MTBE or Hexane) dropwise. |

References

-

Kozma, D., et al. (1994).[10] "Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method." Tetrahedron: Asymmetry, 5(1), 193-194.

-

Fogassy, E., et al. (2006). "Optical resolution methods."[1][10][11] Organic & Biomolecular Chemistry, 4, 3011-3030.

-

Pasteur, L. (1853).[1] "Recherches sur les alcaloïdes des quinquinas." Comptes Rendus de l'Académie des Sciences, 37, 110. (Historical Context via Wikipedia: Link)

-

LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers."

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: Sodium Bitartrate Interference in Protein Assays

Topic: Managing Sodium Bitartrate Interference in Lowry and BCA Assays Audience: Researchers, Formulation Scientists, and Crystallographers Status: Active Guide[1]

Introduction: The "Acidic Chelator" Paradox

This compound (

While sodium tartrate (the disodium salt) is a standard component of the Lowry reagent used to stabilize copper, this compound is acidic. Its presence in your sample can overwhelm the alkaline buffering capacity of the assay reagents, preventing the critical reduction of copper required for signal generation.

This guide provides the mechanistic understanding and validated protocols to troubleshoot and resolve this interference.

Module 1: The Mechanistic Conflict

To troubleshoot effectively, you must understand why the assay fails. Both BCA and Lowry assays rely on the Biuret reaction , where peptide bonds reduce

The Interference Mechanism

-

The pH Trap: this compound is an acid salt.[1] The Biuret reaction requires a pH > 11. If your sample contains high concentrations of bitartrate, it neutralizes the sodium carbonate buffer in the assay reagent. If the pH drops below ~10.5, the reduction of copper stops, resulting in a False Negative (no color).

-

The Chelation War: Tartrate is a chelator.[1] In the Lowry assay, a precise ratio of tartrate-to-copper is maintained to keep copper soluble.[5] Adding excess tartrate from your sample shifts this equilibrium, sequestering copper ions so they cannot interact with the protein.

Visualizing the Failure Mode

Figure 1: Dual interference pathways of this compound.[1] The primary failure mode is usually acidification (Mechanism A), followed by chelation (Mechanism B).

Module 2: Troubleshooting BCA Assays

Context: The Bicinchoninic Acid (BCA) assay is robust against detergents but sensitive to chelators and reducing agents.

FAQ: BCA Specifics

Q: My sample contains 100 mM this compound. The BCA assay stays green (no color).[1] Why? A: You have likely exceeded the buffering capacity of the BCA Reagent A.

-

Diagnosis: Check the pH of the reaction mixture (Sample + WR) using pH paper. It must be basic (pH > 11).[1] If it is neutral or acidic, the reaction cannot proceed.[1]

-

Immediate Fix: If protein concentration allows, dilute the sample 1:10 or 1:50 with water. This reduces the bitartrate concentration below the interference threshold (typically < 50 mM is safe if pH is maintained).

Q: Can I just neutralize my sample with NaOH before adding it to the BCA? A: Proceed with caution.

-

Risk: Adding NaOH to a high-concentration bitartrate solution can generate heat and alter the ionic strength significantly.

-

Better Approach: Dialysis or Desalting (see Module 4) is safer.[1] If you must neutralize, use a high-molarity Tris buffer (pH 8.[1]5) to dilute the sample, rather than strong base, to avoid "shocking" the protein out of solution.

Q: Does this compound cause high background (False Positive)? A: Generally, no.[1] Unlike glucose or DTT, tartrate is not a reducing sugar that reduces copper on its own.[1] It typically causes False Negatives (signal suppression).[1] If you see high background, check for other contaminants (reducing sugars) often found in crystallization screens alongside tartrate.[1]

Data: BCA Compatibility Limits

| Substance | Compatible Concentration | Mechanism of Interference |

| Sodium Tartrate (Neutral) | ~200 mM | Competitive Chelation |

| This compound (Acidic) | < 50 mM (Estimated)* | pH Suppression + Chelation |

| Sodium Citrate | 200 mM | Chelation |

*Note: The limit for Bitartrate is lower than Tartrate specifically because of the acid load.

Module 3: Troubleshooting Lowry Assays

Context: The Lowry assay already contains sodium potassium tartrate.

FAQ: Lowry Specifics

Q: Since Lowry reagents contain tartrate, shouldn't my sample be compatible? A: Not necessarily. The Lowry assay relies on a specific ratio of Copper:Tartrate in Reagent B/C to prevent precipitation of copper hydroxide while keeping copper reactive.

-

The Issue: Adding excess tartrate from your sample disrupts this equilibrium.[1] It can "over-chelate" the copper, making it unavailable to react with the protein peptide bonds.

Q: I see a precipitate immediately upon adding the Folin Reagent. A: This is often due to Potassium ions (if using Sodium Potassium Tartrate) interacting with SDS (if using a Modified Lowry with SDS).

-

Bitartrate Specific: If your sample has high this compound, the precipitate is likely Copper Bitartrate or Protein Precipitation due to the sudden pH shift when the acidic sample hits the alkaline copper reagent.

Module 4: Remediation Protocols

If dilution is not possible due to low protein concentration, you must remove the bitartrate. TCA Precipitation is the gold standard for this specific contaminant.

Protocol A: TCA Precipitation (The "Universal Cleanup")

Use this when interference is high and protein concentration is >100 µg/mL.

Reagents:

Step-by-Step:

-

Precipitate: Add TCA to your protein sample to a final concentration of 10-20% (e.g., add 1 volume of 100% TCA to 4 volumes of sample).[1]

-

Incubate: Incubate on ice for 10–30 minutes. (Bitartrate remains soluble; protein precipitates).[1]

-

Pellet: Centrifuge at maximum speed (>14,000 x g) for 5–10 minutes at 4°C.

-

Wash: Carefully remove the supernatant (which contains the bitartrate).[1]

-

Acetone Wash: Add 200–500 µL of ice-cold acetone to the pellet. Vortex briefly to break up the pellet.

-

Re-pellet: Centrifuge again for 5 minutes. Remove acetone.[1][6][8][9]

-

Dry: Allow the pellet to air dry for 5–10 minutes (do not over-dry, or it becomes insoluble).

-

Resuspend: Dissolve the pellet directly in the BCA Working Reagent (or Lowry Reagent A) or 5% SDS/0.1N NaOH.

-

Why? The alkaline reagent will help resolubilize the protein and neutralize any residual TCA.

-

Protocol B: The "Check and Dilute" (Quick Fix)

Use this if protein concentration is high (> 0.5 mg/mL).

-

Prepare Dilutions: Make a 1:10 and 1:20 dilution of your sample in water (not buffer).[1]

-

Spot Test: Mix 10 µL of diluted sample with 200 µL of BCA reagent.

-

Observation:

-

If it turns purple: The interference is diluted out. Proceed with quantification using the dilution factor.

-

If it stays green (and you know protein is present): The interference is still too strong. Use Protocol A.

-

Decision Tree: Managing this compound

Figure 2: Workflow for determining the correct remediation strategy based on protein concentration.

References

-

Smith, P.K., et al. (1985).[1][10] "Measurement of protein using bicinchoninic acid." Analytical Biochemistry, 150(1), 76-85.[1][10]

-

Thermo Fisher Scientific. (n.d.).[1] "Eliminate interfering substances from samples for BCA protein assays." Tech Tip #8.

-

Peterson, G.L. (1979).[1] "Review of the Folin phenol protein quantitation method of Lowry, Rosebrough, Farr and Randall." Analytical Biochemistry, 100(2), 201-220.[1]

-

G-Biosciences. (n.d.).[1] "Protein Assay Compatibility Table." Technical Handbook.

Sources

- 1. interchim.fr [interchim.fr]

- 2. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Protein determination by the Lowry method [ruf.rice.edu]

- 5. opentrons.com [opentrons.com]

- 6. its.caltech.edu [its.caltech.edu]

- 7. qb3.berkeley.edu [qb3.berkeley.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

preventing sodium bitartrate crystallization in cold storage buffers

A Guide to Preventing Crystallization in Cold Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the stability and reliability of your reagents are paramount to experimental success. A common yet frustrating issue encountered in the lab is the crystallization of buffer components upon cold storage, a problem frequently observed with sodium bitartrate.

This guide provides an in-depth, question-and-answer-based approach to understanding, troubleshooting, and ultimately preventing the crystallization of this compound in your cold storage buffers. We will delve into the causative principles and provide field-proven protocols to ensure your buffers remain stable and effective.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I prepared a clear this compound buffer at room temperature, but after storing it at 4°C, I see crystals. Why did this happen?

This is a classic case of temperature-dependent solubility. The solubility of most salts, including this compound, decreases as the temperature drops[1][2]. Your buffer was likely prepared at a concentration that was stable at room temperature but exceeded the solubility limit of this compound at 4°C. This created a "supersaturated" solution at the lower temperature, leading to nucleation and crystal growth.

This compound's solubility in water is approximately 50 g/L at 20°C[3]. This value is significantly lower at refrigerated or sub-zero temperatures. When you cool the solution, you are essentially crossing a solubility threshold where the solvent can no longer hold the same amount of dissolved salt, forcing the excess to precipitate out of the solution.

Q2: What are the primary factors that drive this crystallization process?

Several interconnected factors influence the stability of your buffer. Understanding these can help you diagnose and prevent the issue.

-

Concentration: This is the most critical factor. The higher the concentration of this compound, the more likely it is to crystallize upon cooling[2].

-

Temperature: As discussed, lower temperatures reduce the solubility of this compound[1]. The rate of cooling can also play a role; rapid cooling can sometimes promote the formation of many small crystals[2].

-

pH: The buffering range for this compound is typically between pH 3.0 and 4.5[3]. The pH of the solution dictates the equilibrium between tartaric acid, the bitartrate anion (HTe⁻), and the tartrate anion (Te²⁻). Changes in this equilibrium can subtly affect the overall solubility and stability of the salt form.

-

Purity of Reagents and Water: The presence of impurities or particulate matter can act as nucleation sites, providing a surface for crystals to begin forming[2]. Using high-purity, analytical-grade this compound and ultrapure water is crucial.

-

Presence of Co-solvents: The addition of organic solvents like ethanol can decrease the solubility of this compound, as it is only slightly soluble in alcohol[4]. Conversely, cryoprotectants like glycerol may alter solubility characteristics, but their effects must be empirically tested.

Below is a diagram illustrating the interplay of these factors.

Caption: Key factors influencing this compound crystallization.

Q3: My buffer has already crystallized in the fridge. Is it salvageable?

Attempting to salvage a crystallized buffer requires careful consideration to avoid compromising your experiment. Follow this troubleshooting workflow:

Caption: Troubleshooting workflow for a crystallized buffer.

Detailed Steps:

-

Gently Warm: Warm the solution to room temperature or slightly above while gently mixing. Avoid aggressive heating, which could degrade sensitive components.

-

Assess Redissolution: If the crystals completely redissolve, the buffer may be usable for immediate, non-critical applications[1].

-

Consider Stability: Be aware that temperature cycling can degrade sensitive molecules like proteins or certain drug compounds[1]. If the integrity of your sample is paramount, it is always best practice to discard the crystallized buffer and prepare a fresh batch.

-

Do Not Re-cool: A buffer that has crystallized once is highly likely to do so again, often more rapidly. Do not attempt to store it cold again.

Q4: How can I proactively prepare a this compound buffer that remains stable in cold storage?

Prevention is always the best strategy. The key is to prepare the buffer at a concentration that is well below its solubility limit at the intended storage temperature.

| Temperature | Reported Solubility of this compound in Water |

| 20°C | ~5.0 g / 100 mL[3] |

| 25°C | ~2.0 g / 100 mL[3] |

| Boiling Water | ~50 g / 100 mL[5] |

| 4°C | Significantly lower than at 20°C (must be empirically determined) |

Note: There is variability in reported solubility data. The values in the table are consolidated from multiple sources for reference. The most critical value, solubility at your specific cold storage temperature, often needs to be determined in your own lab.

See Protocol 1 below for a detailed methodology for preparing a cold-stable buffer. The core principles are:

-

Work Below the Limit: Prepare the buffer at a concentration no higher than 75-80% of its known solubility at the target cold temperature.

-

Pre-chill Your Solvent: Preparing the buffer with pre-chilled water can help prevent the dissolution of more salt than will remain soluble upon cooling.

-

Filter Sterilize: Use a 0.22 µm filter to remove any microscopic particulates that could serve as nucleation sites for crystal growth.

Q5: Are there any suitable alternatives to this compound for buffers requiring cold storage?

Yes. If you consistently face crystallization issues or require a higher buffer concentration at low temperatures, switching to a different buffering agent is a wise choice. Citrate buffers, for example, have been shown to have a lower tendency to crystallize during freeze-thaw cycles compared to tartrate buffers[6].

| Buffer System | Typical pH Range | Cold Stability Characteristics | Considerations |

| This compound | 3.0 - 4.5[3] | Poor; prone to crystallization at concentrations stable at RT. | Can chelate some metal ions[7]. |

| Sodium Citrate | 3.0 - 6.2 | Good; generally remains soluble at low temperatures. Lower crystallization tendency[6]. | Strong metal ion chelator (e.g., Ca²⁺, Mg²⁺), which can impact biological assays. |

| Sodium Acetate | 3.6 - 5.6 | Good; typically stable in cold aqueous solutions. | Can be metabolized by some microorganisms. |

| MES | 5.5 - 6.7 | Good; a biological buffer designed for stability and minimal biological interaction. | More expensive than simple salt buffers. |

Experimental Protocols

Protocol 1: Preparation of a Cold-Stable this compound Buffer

This protocol details a method designed to minimize the risk of crystallization during cold storage.

Methodology:

-

Determine Target Concentration: Based on literature or preliminary experiments (see Protocol 2), choose a concentration that is safely below the solubility limit at your storage temperature (e.g., 4°C).

-

Pre-chill Solvent: Place a sterile, sealed container of high-purity, deionized water in the cold storage unit (e.g., 4°C refrigerator) for at least 4 hours until it reaches thermal equilibrium.

-

Weigh Reagent: Accurately weigh the required mass of analytical-grade this compound monohydrate (C₄H₅O₆Na·H₂O, MW: 190.08 g/mol )[8][9].

-

Dissolution: In a clean beaker on a magnetic stir plate, add the weighed this compound to the pre-chilled water. Stir until fully dissolved. This may take longer than in room temperature water. Do not heat the solution to speed up dissolution.

-

pH Adjustment: Place a calibrated pH probe into the solution. Adjust to the desired pH (e.g., 4.0) using dilute HCl or NaOH. Perform this step in the cold room or on ice to maintain the low temperature.

-

Final Volume: Transfer the solution to a volumetric flask and bring it to the final volume using the pre-chilled water. Mix thoroughly.

-

Sterile Filtration: Pass the final buffer solution through a 0.22 µm sterile filter into the final, sterile storage container. This removes potential microbial contaminants and physical nucleation sites.

-

Storage and QC: Store the buffer at the target cold temperature. Before the first use, visually inspect the buffer against a dark background to confirm the absence of any crystals or haze.

Protocol 2: Empirical Determination of this compound Solubility at 4°C

This experiment provides a practical method to estimate the solubility limit in your specific buffer matrix.

Methodology:

-

Prepare Supersaturated Slurry: In a series of glass vials, add a fixed volume of your final buffer solvent (e.g., 10 mL of deionized water). Add increasing, known excess amounts of this compound to each vial to create a slurry (a mixture of dissolved and undissolved salt).

-

Equilibrate: Seal the vials and place them on a rotator or shaker in a 4°C environment. Allow them to equilibrate for at least 48-72 hours. This ensures the solution becomes saturated at that temperature.

-

Sample Collection: Carefully remove the vials from the cold environment. Immediately filter a sample from the top of each slurry using a syringe filter (0.22 µm) into a pre-weighed tube. This separates the saturated liquid from the undissolved solid. Work quickly to prevent the sample from warming up.

-

Quantify Solute: Determine the concentration of the dissolved this compound in the filtered sample. This can be done by several methods:

-

Gravimetric Analysis: Accurately weigh the filtered sample, then evaporate the solvent to dryness and weigh the remaining solid residue.

-

Analytical Methods: Use a suitable analytical technique, such as HPLC with a refractive index detector or ion chromatography, to quantify the tartrate concentration against a set of standards.

-

-

Determine Limit: The highest concentration measured across the equilibrated samples represents the approximate solubility limit at 4°C. For preparing stable buffers, use a concentration that is about 80% of this experimentally determined value.

By implementing these troubleshooting and preventative strategies, you can significantly improve the reliability of your this compound buffers, ensuring the integrity and reproducibility of your critical experiments.

References

- BenchChem. (n.d.). How to prevent Vapitadine precipitation in buffers. Retrieved from BenchChem technical support documents.

- DRAVYOM Chemical Company. (n.d.). AR Grade this compound.

-

ChemBK. (2025). This compound. Retrieved from [Link]

-

García-Estévez, I., et al. (2020). Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins. Foods, 9(9), 1279. Available at: [Link]

- TutorChase. (n.d.). What factors affect the rate of salt crystallisation?.

- ChemicalBook. (n.d.). This compound CAS#: 526-94-3.

-

University of Illinois at Urbana-Champaign. (2008). New Buffer Resists PH Change, Even As Temperature Drops. ScienceDaily. Available at: [Link]

-

ChemSrc. (2025). Monosodium tartrate | CAS#:526-94-3. Retrieved from [Link]

-

Mandal, S. K., et al. (2016). How to avoid protein precipitaion ?. ResearchGate. Available at: [Link]

- ENARTIS. (2023). A sustainable approach to achieve total tartaric stability.

- Ramajothi, R., & Muthu, S. (2015). Synthesis and growth of this compound monohydrate a new organometallic nonlinear optical single crystal.

- Laffort. (2019). Alternatives to refrigeration.

- Shalaev, E. Y., & Johnson-Elton, T. D. (2003). Thermophysical Properties of Pharmaceutically Compatible Buffers at Sub-Zero Temperatures: Implications for Freeze-Drying. Pharmaceutical Research, 20(9), 1561-1570.

-

Protocol Online. (2012). Making a buffer. Retrieved from [Link]

-

Kumar, S., & Singh, S. K. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 26(23), 2734-2746. Available at: [Link]

- The Australian Wine Research Institute. (n.d.). Cold stabilisation.

- Jorde, C., et al. (2022). Factors Influencing the Crystallization-Onset Time of Metastable ASDs. Pharmaceutics, 14(2), 282.

- Patel, K. D., & Joshi, M. J. (2011).

- Wikipedia. (n.d.). Salt (chemistry).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tutorchase.com [tutorchase.com]

- 3. dravyom.com [dravyom.com]

- 4. This compound | 526-94-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Sodium tartrate (EVT-295152) | 868-18-8 [evitachem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 酒石酸氢钠 一水合物 BioUltra, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Optimizing Chiral Resolution Yields with Sodium Bitartrate

Welcome to the technical support center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of enantiomers using sodium bitartrate as a resolving agent. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to make informed decisions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the diastereomeric salt crystallization process.

Category 1: Foundational Principles

Q1: What is the fundamental principle behind chiral resolution using this compound?

Chiral resolution by diastereomeric salt formation is a classical and powerful technique for separating enantiomers.[1][2][3] The core principle relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.

The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent—in this case, a salt of tartaric acid like sodium L-bitartrate. This acid-base reaction forms two diastereomeric salts:

-

(R)-Amine · (L)-Bitartrate

-

(S)-Amine · (L)-Bitartrate

Because these salts are diastereomers, they have different physicochemical properties, most critically, different solubilities in a given solvent system.[2][4][5] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor.[1] The crystallized salt is then isolated, and the resolving agent is removed (typically by basification) to yield the desired, enantiomerically enriched amine.[6]

Category 2: Common Crystallization Problems

Q2: I'm not getting any crystals, even after cooling and prolonged stirring. What's wrong?

This is a common issue that typically points to a failure to achieve supersaturation. Several factors could be at play:

-

Excessive Solubility : The most likely cause is that both diastereomeric salts are too soluble in your chosen solvent.[1] The system never reaches a state of supersaturation required for nucleation to begin.

-

Insufficient Concentration : The solution may simply be too dilute.

-

Solution : Try carefully evaporating some of the solvent to increase the concentration of the salts.[7]

-

-

Inhibition by Impurities : Trace impurities in your racemic mixture can sometimes inhibit crystal nucleation.

-

Solution : Consider an additional purification step for your starting material before attempting the resolution.[7]

-

-

High Energy Barrier for Nucleation : The system may be in a metastable zone where the energy required to form a new crystal nucleus is too high.

Q3: My product is "oiling out" as a viscous liquid instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7][8] This is often caused by excessively high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[8]

-

Reduce Supersaturation : Rapidly generating high supersaturation is a primary cause.

-

Increase Crystallization Temperature : If the melting point of your salt is low, crystallizing at a very low temperature may be counterproductive.

-

Solution : Select a solvent system that allows crystallization to occur at a higher temperature, ensuring it remains well below the salt's melting point.[8]

-

-

Improve Agitation : Insufficient mixing can lead to localized areas of high supersaturation.

-

Solution : Ensure proper, consistent agitation throughout the crystallization process to promote the formation of crystals over oil.[8]

-

Troubleshooting Decision Workflow

Caption: Troubleshooting workflow for common crystallization issues.

Category 3: Optimizing Yield and Purity

Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?

Low yield is typically a solubility or stoichiometry problem. The goal is to maximize the solubility difference (Δsolubility) between the two diastereomeric salts.

-

Optimize the Solvent System : This is the most critical factor. An ideal solvent will dissolve the undesired diastereomer well while having very low solubility for the desired one. A systematic screening is essential.[1][7]

-

Adjust Stoichiometry : The ratio of the resolving agent to the racemate can be crucial. While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initial crop of crystals, as the system is less saturated with the more soluble diastereomer.[1] Conversely, a slight excess may be needed in some cases to ensure complete salt formation.[9]

-

Optimize the Cooling Profile : A slow, controlled cooling process is vital.[2] Rapid cooling can trap the more soluble diastereomer in the crystal lattice or cause it to precipitate, lowering both yield and purity. Experiment with different cooling rates and final temperatures.

-

Mother Liquor Analysis : Analyze the mother liquor. If it is highly enriched in the undesired enantiomer, your separation is working, but you may need to adjust concentration or solvent to precipitate more of the desired salt.

Q5: The enantiomeric excess (e.e.) of my resolved product is poor. What are the likely causes?

Low enantiomeric excess (e.e.), also known as diastereomeric excess (d.e.) at the salt stage, indicates poor separation and co-crystallization of the undesired diastereomer.

-

Poor Solvent Selectivity : The solvent system does not provide a sufficient solubility difference between the two diastereomeric salts. This is the most common cause.

-

Solution : A thorough solvent screening is required to find a system that maximizes the solubility difference.[7]

-

-

Supersaturation Control : Very high levels of supersaturation can lead to the rapid nucleation and crystallization of both diastereomers, destroying selectivity.[1]

-

Solution : Employ slower cooling rates, slower addition of anti-solvent, or controlled evaporation to maintain a low level of supersaturation. This favors the slow, selective growth of the desired crystals over the rapid nucleation of both.[1]

-

-

Equilibration Time : The system may not have reached thermodynamic equilibrium. In some cases, the undesired salt may crystallize kinetically before redissolving as the more stable, less soluble salt forms.

-

Solution : Allow for sufficient stirring time (e.g., 24-48 hours) at the final crystallization temperature for the system to equilibrate.

-

Quantitative Data Summary: Solvent Properties

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Common Use |

| Water | 10.2 | 100 | 80.1 | Primary solvent, often in mixtures |

| Methanol | 5.1 | 65 | 32.7 | Common protic solvent |

| Ethanol | 4.3 | 78 | 24.5 | Versatile protic solvent |

| Isopropanol | 3.9 | 82 | 19.9 | Less polar alcohol |

| Acetonitrile | 5.8 | 82 | 37.5 | Aprotic polar solvent |

| Acetone | 5.1 | 56 | 20.7 | Aprotic polar solvent |

| Toluene | 2.4 | 111 | 2.4 | Non-polar anti-solvent |

| Heptane | 0.1 | 98 | 1.9 | Non-polar anti-solvent |

Data compiled from common chemical reference sources.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution with this compound

This protocol provides a general framework. Optimal conditions, particularly the solvent and temperatures, must be determined empirically for each specific compound.

-

Salt Formation :

-

In an appropriately sized flask equipped with a magnetic stirrer, dissolve the racemic compound (1.0 eq.) in a minimal amount of a pre-determined optimal solvent (or solvent mixture) with gentle heating.

-

In a separate flask, dissolve the chiral resolving agent (e.g., L-sodium bitartrate, 0.5-1.0 eq.) in the same solvent, heating if necessary.

-

Slowly add the resolving agent solution to the solution of the racemic compound while stirring.

-

-

Crystallization :

-

Allow the mixture to cool slowly to room temperature. For optimal crystal growth, a controlled cooling ramp using a programmable bath is recommended.

-

Continue cooling the mixture in an ice bath or refrigerator to the desired final temperature (e.g., 0-5 °C) and stir for a pre-determined equilibration time (e.g., 12-24 hours).

-

-

Isolation :

-

Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Dry the crystals under vacuum to a constant weight.

-

-

Liberation of the Free Enantiomer :

-

Dissolve the dried diastereomeric salt in water.

-

Add a base (e.g., 2 M NaOH or NaHCO₃ solution) dropwise while stirring until the solution is basic, liberating the free amine (or acid).[6]

-

Extract the liberated enantiomer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

-

-

Analysis :

-

Determine the chemical yield.

-

Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral HPLC.[10]

-

Chiral Resolution General Workflow

Caption: General experimental workflow for chiral resolution.

Protocol 2: Systematic Solvent Screening

-

Preparation : Arrange a series of small, labeled vials (e.g., 2 mL HPLC vials).

-

Dispensing : To each vial, add a fixed amount of the racemic compound and the resolving agent (e.g., 10 mg of racemate and a stoichiometric equivalent of this compound).

-

Solvent Addition : To each vial, add a different solvent or solvent mixture from your screening library (see table above). Add a fixed volume (e.g., 0.5 mL) to each.

-

Equilibration : Cap the vials and place them on a shaker or stirring plate at a slightly elevated temperature to ensure complete dissolution. Then, allow them to cool slowly to ambient temperature and continue agitating for 24-48 hours to reach equilibrium.[7]

-

Observation & Analysis :

-

Visual Inspection : Observe the vials. Note which solvents produced a crystalline solid, which resulted in oils, and which showed no precipitation.

-

Isolation : For the vials with promising crystalline solids, carefully isolate the precipitate (e.g., using a filter pipette).

-

Yield & Purity : Determine the yield and analyze the solid's diastereomeric/enantiomeric purity by chiral HPLC to identify the solvent system that provides the best separation.

-

References

- Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. (2025). Benchchem.

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI.

- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). Benchchem.

- Direct chiral resolution of tartaric acid in food products by ligand exchange capillary electrophoresis using copper(II)-D-quinic acid as a chiral selector. (n.d.). PubMed.

- Overcoming solubility issues during diastereomeric salt crystalliz

- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing).

- Chiral resolution. (n.d.). Wikipedia.

- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).

- Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). American Institute of Chemical Engineers.

- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.

- Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. (2021). Journal of the American Chemical Society.

- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (2025). Benchchem.

- Troubleshooting enantiomeric excess (ee) in chiral resolution. (2025). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Sodium Bitartrate vs. Potassium Bitartrate: Solubility Architecture & Applications

This guide provides a technical comparison of Sodium Bitartrate and Potassium Bitartrate, focusing on their solubility profiles, thermodynamic drivers, and practical applications in separation science.[1][2]

Executive Summary: The Solubility Gap

The functional distinction between this compound (NaHT) and Potassium Bitartrate (KHT) lies in a massive solubility differential.[2] This compound is approximately 15–18 times more soluble in water than potassium bitartrate at room temperature. [1][2]

This "solubility gap" is not merely a physical property but a chemical tool.[1][2] It drives the Limit Test for Potassium in pharmacopeial standards (USP/EP) and enables the cold stabilization of wines.[2] While NaHT acts as a soluble carrier for the bitartrate anion (

Physicochemical Profile

The following table contrasts the key properties of both salts. Note the dramatic difference in solubility (

| Property | This compound Monohydrate | Potassium Bitartrate (Cream of Tartar) |

| Formula | ||

| Molar Mass | 190.08 g/mol | 188.18 g/mol |

| Solubility (20°C) | ~89 g/L (8.9 g/100 mL) | ~5.7 g/L (0.57 g/100 mL) |

| Solubility (100°C) | Highly Soluble (>200 g/L) | ~61 g/L |

| N/A (Highly Soluble) | ||

| pH (Sat.[2][3] Sol.) | ~3.5 | 3.557 (Primary pH Standard) |

| Crystal Lattice | Hydrated, lower lattice energy | Anhydrous, high lattice stability |

| Primary Role | Reagent for | Buffer standard, Precipitate |

Mechanistic Analysis: Why is KHT Insoluble?

The solubility difference is governed by the competition between Lattice Energy (

The Potassium "Lock" Effect

Potassium bitartrate is an anomaly among potassium salts, which are generally highly soluble.[1][2]

-

Ionic Radius Matching: The ionic radius of

(1.38 Å) creates a highly favorable coordination geometry with the bitartrate anion ( -

Hydrogen Bonding Network: The bitartrate anion possesses both a carboxyl group (

) and a carboxylate group (

The Sodium "Solvation" Advantage

-

Hydration Energy: The smaller

ion (1.02 Å) has a higher charge density than -

Lattice Mismatch: The

ion does not fit as "snugly" into the bitartrate lattice as

Visualization: Solubility Equilibrium & Common Ion Effect

The following diagram illustrates how adding soluble NaHT to a solution containing

Figure 1: Mechanism of KHT precipitation driven by the high solubility of NaHT.[2]

Experimental Protocol: Comparative Solubility Determination

Objective: To determine and compare the saturation solubility of NaHT and KHT using a self-validating potentiometric titration method.

Principle: Both salts dissociate to release the bitartrate ion (

Reagents & Equipment

-

Analytes: this compound Monohydrate (ACS Reagent), Potassium Bitartrate (ACS Reagent).[1][2]

-

Solvent: Carbon dioxide-free deionized water (boiled and cooled).

-

Detection: pH meter (calibrated at pH 4.0 and 7.0) or Phenolphthalein indicator.[1][2][6][7][8]

Step-by-Step Workflow

-

Saturation (The Shake-Flask Method):

-

Filtration:

-

Quantification (Titration):

-

Calculation:

Self-Validating Logic

-

pH Check: The initial pH of the saturated KHT filtrate must be ~3.56. If it is significantly higher (>3.7), the salt may be contaminated with neutral tartrates.[2]

-

Residue Check: Ensure solid remains in the flask after agitation. If no solid is visible, saturation was not reached.[1][2]

Application: The Limit Test for Potassium

In drug development, this compound is the primary reagent used to detect trace potassium impurities.[1][2] This test relies entirely on the solubility difference described above.

Standard Protocol (Based on USP/EP principles):

-

Reagent Addition: Add a saturated solution of This compound .

-

Observation:

-

If

is present (> ~50 ppm), the high concentration of -

Result: White crystalline precipitate (Cream of Tartar) forms.[1][2][6][7][8][10]

-

Acceleration: Scratching the inside of the test tube induces nucleation, speeding up precipitation.

-

Figure 2: Workflow for the Limit Test for Potassium using this compound.

References

-

USP Monographs . Potassium Sodium Tartrate & Potassium Bitartrate.[2][6] United States Pharmacopeia (USP-NF).[1][2] [2]

-

Scharlab Reagents . Sodium hydrogen tartrate monohydrate Technical Data Sheet. (Solubility data: 89 g/L).[1][2][11]

-

National Institute of Standards and Technology (NIST) . Potassium Hydrogen Tartrate pH Standard. Special Publication 260-xx.[1][2]

-

Marzzacco, C. J. (1998).[1][2] The Effects of Salts and Nonelectrolytes on the Solubility of Potassium Bitartrate. Journal of Chemical Education. [2]

-

European Pharmacopoeia (Ph.[1][2][9] Eur.) . 2.4.[1][2]12. Potassium.[1][2][12] (Limit test methodology). [2]

Sources

- 1. This compound | 526-94-3 [chemicalbook.com]

- 2. Potassium bitartrate - Wikipedia [en.wikipedia.org]

- 3. Monosodium tartrate - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. CAS 526-94-3: sodium hydrogen tartrate monohydrate [cymitquimica.com]

- 6. mubychem.com [mubychem.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Potassium Bitartrate Cream of Tartar USP Manufacturers [anmol.org]

- 10. Potassium Sodium Tartrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Imperative of Accuracy in Titrimetric Analysis

An In-Depth Technical Guide to the Standardization of Sodium Hydroxide: A Comparative Analysis of Sodium Bitartrate and Potassium Hydrogen Phthalate

In the realm of analytical chemistry, the precision of quantitative analysis hinges on the accuracy of standard solutions. Sodium hydroxide (NaOH) is a cornerstone reagent, a powerful and versatile base utilized in countless titration procedures across research and industry. However, its utility is tempered by its inherent chemical nature. Solid NaOH is highly hygroscopic, readily absorbing moisture from the atmosphere. Furthermore, aqueous NaOH solutions are susceptible to contamination by atmospheric carbon dioxide, which reacts to form sodium carbonate, thereby decreasing the effective hydroxide concentration.[1][2][3] These characteristics classify NaOH as a secondary standard—a solution whose concentration cannot be determined solely by dissolving a weighed mass in a known volume of solvent and must instead be determined empirically against a primary standard.[4][5][6]

A primary standard is a substance of exceptionally high purity, stability, and known stoichiometry that serves as the ultimate reference point in a titration.[2][6][7] The ideal primary standard is non-hygroscopic, non-efflorescent, possesses a high molar mass to minimize weighing errors, and is readily available.[2][3][8] For decades, potassium hydrogen phthalate (KHP) has been the undisputed gold standard for the standardization of basic solutions.[9][10][11] This guide, however, explores a viable alternative: this compound.

This document provides a comprehensive, field-proven guide for the standardization of sodium hydroxide using this compound. We will delve into the causality behind the experimental choices, present a detailed protocol, and conduct an objective comparison with the widely accepted KHP method, supported by experimental data and logical diagrams.

The Chemistry of Standardization: An Overview

Standardization is a neutralization titration where a solution of unknown concentration (the titrant, NaOH) is carefully reacted with a precisely weighed amount of a primary standard acid until the equivalence point is reached.[12][13] The reaction between the monoprotic this compound and sodium hydroxide proceeds as follows:

C₄H₅NaO₆ (aq) + NaOH (aq) → C₄H₄Na₂O₆ (aq) + H₂O (l)

At the equivalence point, the moles of NaOH added are stoichiometrically equal to the initial moles of the primary standard. By knowing the mass and molar mass of the primary standard and the volume of NaOH solution required to reach the endpoint, the exact molarity of the NaOH can be calculated.

Comparative Analysis: this compound vs. Potassium Hydrogen Phthalate (KHP)

The choice of a primary standard is critical for ensuring the accuracy and validity of the standardization process. While KHP is the conventional choice, this compound presents certain characteristics that merit its consideration.

Key Performance Characteristics

The following table summarizes the essential properties of both primary standards, providing a clear basis for comparison.

| Property | This compound (Monohydrate) | Potassium Hydrogen Phthalate (KHP) | Justification for Importance |

| Chemical Formula | C₄H₅NaO₆·H₂O | KHC₈H₄O₄ | Defines the stoichiometry of the reaction. |

| Molar Mass | 190.09 g/mol | 204.22 g/mol | A higher molar mass minimizes the relative error associated with weighing.[3] |

| Purity | Available in ≥99% purity.[14] | Available in >99.95% primary standard grade. | High purity is the foremost requirement of a primary standard.[2][6] |

| Hygroscopicity | Low to moderate. | Non-hygroscopic.[2][7] | A non-hygroscopic nature ensures the weighed mass corresponds accurately to the substance.[2] |

| Stability | Stable under standard laboratory conditions.[15] | Highly stable; can be dried at 110-120°C to remove surface moisture.[16] | Stability ensures the compound does not degrade during storage or preparation. |

| Solubility in Water | Soluble.[15] | Soluble. | The standard must fully dissolve to be available for reaction. |

Expertise-Driven Insights: Why KHP Remains the Authoritative Standard

From an application scientist's perspective, while this compound is a functional primary standard, KHP's superiority is rooted in two key practical advantages:

-

Reduced Weighing Error: KHP's higher molar mass (204.22 g/mol vs. 190.09 g/mol for this compound monohydrate) means that for a given number of moles, a larger mass must be weighed. This inherently reduces the relative uncertainty of the measurement, a crucial factor when using standard analytical balances.

-

Guaranteed Anhydrous State: The ability to dry KHP at 110°C without decomposition provides a definitive method to remove any adsorbed water, ensuring the weighed mass is exclusively that of the pure, anhydrous acid.[16] This step is a cornerstone of a self-validating protocol. While this compound is stable, its hydrated form and the lack of a standard drying procedure introduce a small but significant potential for systematic error.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure trustworthiness through repetition and meticulous technique. The goal is to achieve concordant titers—typically three consecutive results that agree within ±0.05 mL—to validate the final calculated molarity.

Workflow for NaOH Standardization

The general workflow for standardizing a secondary standard like NaOH against a primary standard is a fundamental analytical procedure.

Caption: General workflow for the standardization of NaOH.

Protocol 1: Standardization with this compound Monohydrate

This protocol details the use of this compound as the primary standard.

-

Preparation of the Primary Standard Solution:

-

Accurately weigh, to four decimal places, approximately 0.4-0.5 g of analytical grade this compound monohydrate (C₄H₅NaO₆·H₂O) onto weighing paper.

-

Quantitatively transfer the solid into a clean 250 mL Erlenmeyer flask. Ensure all particles are transferred by rinsing the weighing paper with small amounts of deionized water into the flask.

-

Add approximately 50 mL of deionized water to the flask and swirl gently until the solid is completely dissolved.[13]

-

-

Titration Setup:

-

Rinse a clean 50 mL burette twice with small portions (~5 mL) of the NaOH solution to be standardized.

-

Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles. Record the initial volume to the nearest 0.01 mL.

-

-

Titration Procedure:

-

Add 2-3 drops of phenolphthalein indicator to the this compound solution in the flask. The solution should be colorless.

-

Begin titrating by adding the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.

-

As the endpoint approaches, the pink color will begin to persist for longer periods.[13] Add the NaOH dropwise until a single drop causes a faint but permanent pink color that persists for at least 30 seconds.[12] This is the endpoint.

-

Record the final burette volume to the nearest 0.01 mL.

-

-

Validation:

-

Repeat steps 1-3 for at least two more trials. The volumes of NaOH used should agree closely.

-

-

Calculation: The molarity of the NaOH solution is calculated using the following formula:

Molarity of NaOH (mol/L) = [Mass of this compound (g)] / [Molar Mass of this compound (190.09 g/mol ) × Volume of NaOH (L)]

Protocol 2: Standardization with Potassium Hydrogen Phthalate (KHP)

This protocol outlines the authoritative method using KHP.

-

Preparation of the Primary Standard:

-

Place approximately 2-3 g of primary standard grade KHP in a weighing bottle and dry in an oven at 110°C for at least 1-2 hours. Cool to room temperature in a desiccator.[16] This step is crucial for removing any adsorbed moisture.

-

Accurately weigh approximately 0.5-0.6 g of the dried KHP and transfer it quantitatively to a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water and swirl to dissolve.

-

-

Titration:

-

Follow the same titration setup and procedure (steps 2 and 3) as described for this compound.

-

-

Calculation: The molarity of the NaOH solution is calculated using the formula:

Molarity of NaOH (mol/L) = [Mass of KHP (g)] / [Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L)] [16]

Understanding the Roles: Primary vs. Secondary Standards

The distinction between primary and secondary standards is fundamental to achieving accuracy in analytical chemistry. The relationship is hierarchical, with the secondary standard being calibrated against the highly reliable primary standard.

Caption: Key differences between primary and secondary standards.

Conclusion and Authoritative Recommendation

This guide has demonstrated that this compound is a chemically sound and viable primary standard for the standardization of sodium hydroxide solutions. The experimental protocol, when executed with care and repetition, can yield accurate and reliable results.

However, in a direct comparison, potassium hydrogen phthalate (KHP) remains the authoritative and recommended primary standard for applications demanding the highest degree of accuracy and trustworthiness. Its superior characteristics—namely its non-hygroscopic nature, established protocol for drying to a pure anhydrous state, and higher molar mass—provide a more robust and self-validating system with a lower potential for systematic error.[7]

For researchers, scientists, and drug development professionals, adherence to the KHP standardization protocol is advised for all Good Laboratory Practice (GLP) and quality-critical applications. This compound serves as a competent alternative where the utmost rigor is not the primary objective or in the absence of primary standard grade KHP.

References

-

KHP Test . Vinmetrica. [Link]

-

Standardization of a NaOH Solution with Potassium Hydrogen Phthlate (KHP) . Chabot College. [Link]

-

Standardization of NaOH . Chem21Labs. [Link]

-

Sodium hydroxide preparation and standardization . PDF. [Link]

-

Standardization of a NaOH Solution with Potassium Hydrogen Phthalate (KHP) and Titration of Vinegar with Standardized NaOH . Profpaz. [Link]

-

Buret Calibration and Stardardization of NaOH Solution . Chemistry LibreTexts. [Link]

-

The Standardization of NaOH and KHP . Odinity. [Link]

-

What primary standard acid can be used to standardise NaOH solutions by titration? . Chemistry Stack Exchange. [Link]

-

What are the differences between primary standards and secondary standards? . Vaia. [Link]

-

What are some common secondary standards used to prepare a primary standard for measuring the concentration of sodium hydroxide (NaOH)? . Quora. [Link]

-

Standardisation of Sodium Hydroxide solution . SlideShare. [Link]

-

FACTSHEET: STANDARDISING SODIUM HYDROXIDE SOLUTIONS . Vintessential Laboratories. [Link]

-

Monosodium tartrate . Wikipedia. [Link]

-

What are the advantages of secondary standard over primary standard? . Quora. [Link]

-

Is sodium hydroxide a primary standard, or not? . Quora. [Link]

-

Why NaOH is not a primary standard? . askIITians. [Link]

-

volumetric analysis-primary standard and standard solution . Dynamic Science. [Link]

Sources

- 1. vintessential.com.au [vintessential.com.au]

- 2. Why NaOH is not a primary standard? - askIITians [askiitians.com]

- 3. volumetric analysis-primary standard and standard solution [dynamicscience.com.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vaia.com [vaia.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. odinity.com [odinity.com]

- 8. quora.com [quora.com]

- 9. chem21labs.com [chem21labs.com]

- 10. Sodium hydroxide preparation and standardization | PDF [slideshare.net]

- 11. quora.com [quora.com]

- 12. dlt.ncssm.edu [dlt.ncssm.edu]

- 13. profpaz.com [profpaz.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound | 526-94-3 [chemicalbook.com]

- 16. vinmetrica.com [vinmetrica.com]

Safety Operating Guide

Personal protective equipment for handling Sodium bitartrate

Executive Safety Summary

Immediate Action Required: Sodium bitartrate (CAS 526-94-3), while often categorized as GRAS (Generally Recognized As Safe) in food applications, presents distinct physical and chemical hazards in a laboratory setting. The primary risks are mechanical eye irritation and respiratory tract irritation from fine particulates.

The Golden Rule: Treat this compound dust as a pervasive contaminant. Standard "food grade" assumptions do not apply to pure chemical handling where concentration and particle size differ significantly from culinary use.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the causality of the risk. It is not enough to know that it irritates; we must understand how to prevent the exposure pathway.

| Hazard Class (GHS) | Hazard Statement | Mechanistic Cause |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Crystalline micro-particles can cause corneal abrasion and change localized pH upon contact with mucosal moisture. |

| Respiratory | H335: May cause respiratory irritation.[1][2][3] | Inhalation of fine dust triggers mucous membrane inflammation. High concentrations may induce coughing or shortness of breath. |

| Physical | Combustible Dust | Finely divided organic salts can form explosive dust-air mixtures if suspended in high concentrations near an ignition source. |

The "Dust-Static" Feedback Loop

Expert Insight: this compound is often supplied as a fine crystalline powder that is prone to static charge. This creates a "levitating dust" effect during weighing, where particles repel each other and the spatula, increasing the radius of contamination beyond the immediate balance pan.

PPE Matrix: Selection & Justification

Directive: Do not rely on minimum compliance. Use this matrix to establish a self-validating safety system.

| PPE Category | Standard Protocol | Enhanced Protocol (High Dust/Large Scale) | Scientific Justification |

| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1) | Chemical Splash Goggles (Unvented) | Glasses protect against direct impact, but goggles are required if a dust cloud is generated, as particles can bypass side shields via air currents. |

| Hand Protection | Nitrile Gloves (0.11 mm thickness) | Double Gloving (Nitrile over Nitrile) | Nitrile offers superior resistance to organic salts compared to latex. Double gloving is recommended if handling >500g to prevent micro-abrasions from compromising the barrier. |

| Respiratory | Fume Hood (Preferred) or N95 Mask | P100 / N99 Respirator or PAPR | Engineering controls (Hood) are superior to PPE. If weighing outside a hood, an N95 is the minimum to filter particulates. |

| Body Protection | Lab Coat (Cotton/Poly blend) | Tyvek® Lab Coat or Apron | Cotton blends can trap dust in fibers. Tyvek sheds particles, preventing "take-home" contamination. |

Operational Protocol: The "Static-Free" Weighing Workflow

Objective: Weigh this compound accurately while maintaining zero personal exposure.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific task being performed.

Figure 1: PPE Decision Logic for this compound Handling. This workflow prioritizes engineering controls over personal protective equipment.

Step-by-Step Methodology

Step 1: Pre-Operation Inspection

-

Glove Check: Inflate nitrile gloves with air to check for pinholes.

-

Static Discharge: Touch a grounded metal surface before opening the container. Why? This dissipates body capacitance that attracts the powder.

-

Balance Setup: Place the balance inside a chemical fume hood or a powder containment enclosure.

Step 2: The Weighing Process

-